molecular formula C15H13BrN2O2 B11706605 N'-(5-bromo-2-hydroxybenzylidene)-4-methylbenzohydrazide CAS No. 41377-43-9

N'-(5-bromo-2-hydroxybenzylidene)-4-methylbenzohydrazide

Cat. No.: B11706605
CAS No.: 41377-43-9
M. Wt: 333.18 g/mol
InChI Key: KVDIHWYONRZPDN-RQZCQDPDSA-N
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Description

N’-(5-bromo-2-hydroxybenzylidene)-4-methylbenzohydrazide is a hydrazone derivative known for its interesting biological activities and coordination capabilities. Hydrazone derivatives are typically synthesized by the reaction of aldehydes with hydrazine compounds, resulting in high yields and purity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(5-bromo-2-hydroxybenzylidene)-4-methylbenzohydrazide involves the condensation reaction between 5-bromosalicylaldehyde and 4-methylbenzohydrazide. The reaction is typically carried out in an alcoholic solvent such as ethanol or methanol under reflux conditions . The reaction mixture is then cooled, and the resulting solid product is filtered and recrystallized from an appropriate solvent to obtain the pure compound.

Industrial Production Methods

While specific industrial production methods for N’-(5-bromo-2-hydroxybenzylidene)-4-methylbenzohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent selection, and purification techniques to ensure high yield and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

N’-(5-bromo-2-hydroxybenzylidene)-4-methylbenzohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.

Mechanism of Action

The mechanism of action of N’-(5-bromo-2-hydroxybenzylidene)-4-methylbenzohydrazide involves its interaction with molecular targets through its hydrazone group. The compound can form coordination complexes with metal ions, which may enhance its biological activity. Additionally, the presence of the bromine atom and hydroxyl group contributes to its reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(5-bromo-2-hydroxybenzylidene)-4-methylbenzohydrazide is unique due to its specific substitution pattern, which includes a bromine atom at the 5-position and a hydroxyl group at the 2-position of the benzylidene ring, as well as a methyl group on the benzohydrazide moiety. This unique structure contributes to its distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

41377-43-9

Molecular Formula

C15H13BrN2O2

Molecular Weight

333.18 g/mol

IUPAC Name

N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-4-methylbenzamide

InChI

InChI=1S/C15H13BrN2O2/c1-10-2-4-11(5-3-10)15(20)18-17-9-12-8-13(16)6-7-14(12)19/h2-9,19H,1H3,(H,18,20)/b17-9+

InChI Key

KVDIHWYONRZPDN-RQZCQDPDSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)N/N=C/C2=C(C=CC(=C2)Br)O

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NN=CC2=C(C=CC(=C2)Br)O

Origin of Product

United States

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